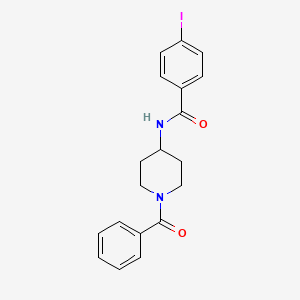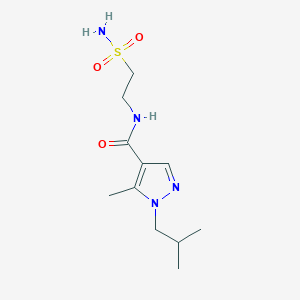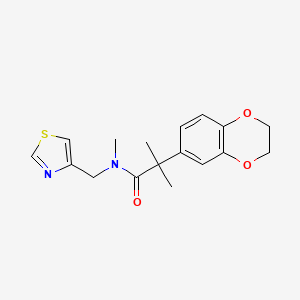![molecular formula C16H17FN6S B7056255 4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B7056255.png)
4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the piperazine and pyrimidine substituents. Key steps may include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.
Substitution Reactions: Introduction of the 6-ethyl-5-fluoropyrimidin-4-yl group onto the piperazine ring, often using nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine: Similar structure but lacks the thieno ring.
4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]benzene: Similar structure but with a benzene ring instead of the thieno[3,2-d]pyrimidine core.
Uniqueness
4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6S/c1-2-11-13(17)15(20-9-18-11)22-4-6-23(7-5-22)16-14-12(3-8-24-14)19-10-21-16/h3,8-10H,2,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWWGBPPEQCVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3SC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7056182.png)
![5-Tert-butyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]tetrazole](/img/structure/B7056187.png)

![N-[2-[(3-methoxybenzoyl)amino]ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B7056206.png)
![6-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7056210.png)

![3-Ethyl-5-[4-[6-(trifluoromethyl)pyridazin-3-yl]-1,4-diazepan-1-yl]-1,2,4-thiadiazole](/img/structure/B7056225.png)
![3-[5-Methyl-4-(oxolan-3-yl)-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B7056237.png)
![3-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B7056242.png)
![4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol](/img/structure/B7056249.png)
![N-[2-[[[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]cyclopentyl]methanesulfonamide](/img/structure/B7056260.png)
![2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7056271.png)
